molecular formula C18H23N3OS B5761880 3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one

3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one

Cat. No.: B5761880
M. Wt: 329.5 g/mol
InChI Key: XIVYARRWHWBWAX-UHFFFAOYSA-N
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Description

3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursorsThe reaction conditions often require the use of catalysts, such as 1-benzyl-3-methylimidazolium tetrafluoroborate, and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one is unique due to its combination of an imidazole ring, a piperidine ring, and a sulfanyl group. This unique structure allows it to interact with multiple molecular targets, leading to a diverse range of biological activities. Its versatility makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-(1-benzylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-17(20-11-5-2-6-12-20)9-14-23-18-19-10-13-21(18)15-16-7-3-1-4-8-16/h1,3-4,7-8,10,13H,2,5-6,9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYARRWHWBWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCSC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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